molecular formula C13H10BrN3 B2694780 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 478249-02-4

3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2694780
CAS No.: 478249-02-4
M. Wt: 288.148
InChI Key: BJJYWSQWRAUOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and material science due to its unique structural and photophysical properties .

Chemical Reactions Analysis

3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 3-Bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 3-Bromo-5-o-tolylpyrazolo[1,5-a]pyrimidin-7-ylamino)methyl

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological characteristics .

Properties

IUPAC Name

3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-9-12(14)13-15-8-7-11(17(13)16-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJYWSQWRAUOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320148
Record name 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-02-4
Record name 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.